molecular formula C15H16O B14329844 3-Phenylnon-2-en-4-ynal CAS No. 104429-45-0

3-Phenylnon-2-en-4-ynal

Cat. No.: B14329844
CAS No.: 104429-45-0
M. Wt: 212.29 g/mol
InChI Key: KRKYCYXTTHCYHK-UHFFFAOYSA-N
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Description

3-Phenylnon-2-en-4-ynal is an organic compound characterized by a nine-carbon chain (nonanal backbone) with multiple unsaturated bonds and a phenyl substituent. Its IUPAC name indicates the following structural features:

  • Aldehyde group (-CHO) at position 1.
  • Double bond (C=C) between carbons 2 and 3.
  • Triple bond (C≡C) between carbons 4 and 4.
  • Phenyl group attached to carbon 3.

The molecular formula is inferred as C₁₅H₁₄O, with a molecular weight of approximately 210.27 g/mol (calculated based on structure). This compound’s reactivity is influenced by the conjugated alkene and alkyne systems, the electron-withdrawing aldehyde, and the aromatic phenyl group.

Properties

CAS No.

104429-45-0

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

3-phenylnon-2-en-4-ynal

InChI

InChI=1S/C15H16O/c1-2-3-4-6-11-15(12-13-16)14-9-7-5-8-10-14/h5,7-10,12-13H,2-4H2,1H3

InChI Key

KRKYCYXTTHCYHK-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=CC=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylnon-2-en-4-ynal typically involves the coupling of a phenylacetylene with an appropriate aldehyde under specific reaction conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, stringent control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenylnon-2-en-4-ynal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, yielding alkenes or alkanes.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-Phenylnon-2-en-4-ynal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Phenylnon-2-en-4-ynal exerts its effects involves interactions with specific molecular targets. The compound’s triple bond can participate in cycloaddition reactions, forming reactive intermediates that interact with biological molecules. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

3-(4-Methylphenyl)prop-2-ynal (CAS: 73057-40-6)

Structural Features :

  • Shorter chain (3 carbons) with a terminal aldehyde.
  • Triple bond (C≡C) at position 2.
  • 4-methylphenyl substituent at position 3.
  • Molecular formula: C₁₀H₈O ; Molecular weight: 144.17 g/mol .

Key Comparisons :

Parameter 3-Phenylnon-2-en-4-ynal 3-(4-Methylphenyl)prop-2-ynal
Chain Length 9 carbons 3 carbons
Unsaturation Conjugated alkene + alkyne Single alkyne
Substituent Phenyl (C₆H₅) 4-Methylphenyl (C₆H₄CH₃)
Molecular Complexity High (multiple unsaturated bonds) Moderate (single unsaturated bond)

Reactivity :

  • The extended conjugation in this compound may enhance electrophilicity at the aldehyde, increasing susceptibility to nucleophilic attacks.

3-Methoxy-4-[(2E)-3-phenylprop-2-en-1-yl]phenol (CAS: 21148-31-2)

Structural Features :

  • Phenolic core with methoxy (-OCH₃) and propenyl-phenyl substituents.
  • Molecular formula: C₁₆H₁₄O₂ ; Molecular weight: 254.28 g/mol .

Key Comparisons :

Parameter This compound 3-Methoxy-4-[(2E)-3-phenylprop-2-en-1-yl]phenol
Functional Groups Aldehyde, alkene, alkyne Phenol, methoxy, alkene
Aromatic System Single phenyl substituent Poly-substituted aromatic ring
Electron Effects Electron-withdrawing (aldehyde) Electron-donating (methoxy, phenol)

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